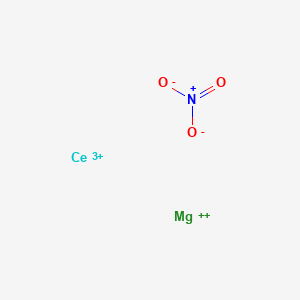
Nitric acid, cerium(3+) magnesium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, cerium(3+) magnesium salt is a chemical compound with the molecular formula CeMgNO3 . It is also known as cerium nitrate .
Synthesis Analysis
The synthesis of cerium compounds often involves the hydrolysis of solutions of cerium ammonium nitrate or cerium nitrate . The resulting samples are washed with deionized water and treated with sodium hydrogen sulfate or sodium dihydrogen phosphate solution .Molecular Structure Analysis
The molecular structure of Nitric acid, cerium(3+) magnesium salt is represented by the formula CeMgNO3 . The average mass of the molecule is 202.120 Da .Chemical Reactions Analysis
The reaction of nitric acid with magnesium oxide results in the formation of magnesium nitrate and water . The reaction is exothermic, meaning it releases heat .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance . For example, pure copper is always a reddish-brown solid (a physical property) and always dissolves in dilute nitric acid to produce a blue solution and a brown gas (a chemical property) .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Cerium Dioxide Hydrosols Cerium dioxide hydrosols are created by peptizing a precipitate obtained from hydrolyzing cerium(III) nitrate with nitric acid. These sols exhibit stability in both acidic and alkaline media, with a mean hydrodynamic radius of particles around 25 nm. The sols' phase composition and coagulation thresholds in various conditions, including the presence of mixed magnesium salt, are of interest for their potential applications in colloid science and material engineering (Antonova et al., 2001).
Cathodic Stripping Voltammetric Determination of Cerium Cerium's role as an alloying element in metallurgy, particularly in slowing down the biodegradation of magnesium with low corrosion resistance, highlights its importance. A method for determining Ce3+ using cathodic stripping voltammetry is developed, with implications for monitoring Ce3+ in biodegradable magnesium alloys for biomedical implants (Ojo et al., 2017).
Cerium in Plant Nitrogen Metabolism under Magnesium Deficiency Research on spinach shows that cerium can improve nitrogen metabolism in plants under magnesium deficiency. This study indicates that cerium may partly substitute for magnesium, aiding the transformation from inorganic to organic nitrogen, which has implications for agricultural science and plant biology (Yin et al., 2009).
Corrosion Resistance Enhancement in Magnesium Alloys Cerium-based conversion coatings on magnesium and its alloys, like AZ91 and AM50, improve corrosion resistance. These coatings, formed by immersion in a solution containing rare earth salt and hydrogen peroxide, are significant in materials science for enhancing the durability of magnesium alloys (Brunelli et al., 2005).
Cerium Magnesium Nitrate in Magnetic Properties and Specific Heat Studies The study of cerium magnesium nitrate's magnetic properties and specific heat at low temperatures offers insights into the material's magnetic behavior, contributing to the field of low-temperature physics and materials science (Cooke et al., 1953).
Rechargeable Magnesium Batteries Development Cerium compounds are explored in the context of rechargeable magnesium batteries. The thermodynamic properties of magnesium make it an attractive anode material, and cerium plays a role in enhancing the performance and energy density of these batteries, crucial for advancing energy storage technologies (Aurbach et al., 2000).
Safety And Hazards
According to the safety data sheet, Nitric acid, cerium(3+) magnesium salt may intensify fire and is an oxidizer . It causes serious eye damage and skin irritation, and may cause cancer . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .
Zukünftige Richtungen
The future directions of research into Nitric acid, cerium(3+) magnesium salt could involve further exploration of its potential applications in medicine and cosmetology, given the properties of its components . Additionally, further studies could be conducted to better understand its chemical reactions and synthesis processes .
Eigenschaften
IUPAC Name |
magnesium;cerium(3+);nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.Mg.NO3/c;;2-1(3)4/q+3;+2;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQAIYMZJXBGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[Mg+2].[Ce+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeMgNO3+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitric acid, cerium(3+) magnesium salt | |
CAS RN |
17968-09-1 |
Source


|
| Record name | Nitric acid, cerium(3+) magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)











